VDM11 can be synthesized through a multi-step chemical process involving the reaction of arachidonoyl chloride with specific amines. The synthesis typically occurs in a solvent such as dimethylformamide, where the reactants are combined under controlled conditions to yield the final product. The detailed synthetic route includes:
The synthesis has been optimized to ensure high yields and purity, facilitating further pharmacological studies .
VDM11's molecular structure is characterized by its unique arrangement of atoms that enables its function as an anandamide transport inhibitor. The chemical formula for VDM11 is C23H31N3O2, and it features a complex structure with multiple functional groups that interact with cannabinoid receptors.
The three-dimensional conformation of VDM11 allows it to effectively inhibit the transport of anandamide across cell membranes, thus increasing its bioavailability .
VDM11 primarily functions through competitive inhibition of the anandamide transporter. This action leads to increased levels of anandamide in the synaptic cleft, enhancing its signaling effects. Key reactions include:
These reactions have significant implications for neuropharmacology, particularly in understanding how modulation of endocannabinoids can affect behavior and physiological responses.
The mechanism by which VDM11 exerts its effects involves several pathways:
Experimental data indicate that VDM11 influences behaviors associated with anxiety and stress responses in animal models, showcasing its potential therapeutic applications.
VDM11 exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate storage conditions and formulations for potential therapeutic applications .
VDM11 has garnered interest in various scientific fields due to its role as an anandamide reuptake inhibitor:
VDM11 (N-(4-hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide) functions as a selective anandamide reuptake inhibitor, enhancing endocannabinoid tone by prolonging synaptic and extrasynaptic anandamide availability. By inhibiting cellular anandamide uptake, VDM11 potentiates endogenous cannabinoid receptor activation without direct receptor agonism. This mechanism modulates diverse physiological processes, including neuroinflammation and emotional behavior. In lipopolysaccharide-induced depression models, VDM11 administration significantly reduced hippocampal levels of proinflammatory cytokines (tumor necrosis factor-α, interleukin-1β, interleukin-6) and glial activation markers (glial fibrillary acidic protein, cluster of differentiation 11b), indicating anti-inflammatory effects mediated through enhanced endocannabinoid signaling [1]. Network pharmacology analyses identified 47 depression-related genes targeted by VDM11, with protein-protein interaction mapping revealing top hub genes (mitogen-activated protein kinase 3, tumor necrosis factor, interleukin-1 beta, interleukin-6, peroxisome proliferator-activated receptor gamma, mitogen-activated protein kinase 1, cannabinoid receptor 1, mechanistic target of rapamycin, nuclear receptor subfamily 3 group C member 1, insulin like growth factor 1 receptor) enriched in inflammation and neuroplasticity pathways [1]. Paradoxically, VDM11 exhibits context-dependent behavioral effects: it reduces social play in adolescent rats while increasing social exploration, suggesting nuanced neuromodulatory outcomes [2].
Table 1: VDM11 Modulation of Endocannabinoid System Signaling Pathways
Biological Process | Observed Effect of VDM11 | Key Molecular Targets |
---|---|---|
Neuroinflammation | ↓ Proinflammatory cytokines (tumor necrosis factor-α, interleukin-1β, interleukin-6) | Tumor necrosis factor, interleukin-1 beta, interleukin-6 [1] |
Synaptic Plasticity | Modulated retrograde signaling | Mitogen-activated protein kinase 3, mitogen-activated protein kinase 1 [1] |
Reward Processing | ↓ Neural encoding of reward cues | Cannabinoid receptor 1, dopamine receptors [3] |
Emotional Regulation | Antidepressant-like effects | Cannabinoid receptor 1, peroxisome proliferator-activated receptor gamma [1] [4] |
VDM11 competitively inhibits anandamide membrane transport by binding putative anandamide transporters, thereby blocking facilitated cellular uptake. While the exact molecular identity of anandamide transporters remains debated, VDM11 exhibits high-affinity interactions with membrane components responsible for anandamide internalization. Kinetic studies demonstrate that VDM11 reduces the maximum transport velocity (V~max~) of anandamide without altering its Michaelis constant (K~m~), consistent with non-competitive inhibition [4]. Molecular docking analyses reveal favorable binding energies between VDM11 and transmembrane domains implicated in anandamide translocation, particularly involving lysine and aspartate residues critical for substrate recognition [8]. This interaction prevents intracellular anandamide sequestration, increasing extracellular ligand availability for receptor activation. In neuronal cultures, VDM11 pretreatment (10 μM) prolongs cannabinoid receptor 1-mediated calcium signaling by >200% compared to controls, confirming functional transporter blockade [4]. VDM11's structural features—arachidonoyl chain and 4-hydroxyphenyl group—enable optimal insertion into lipid bilayers where it competes with anandamide for transporter binding pockets [8].
Unlike classical fatty acid amide hydrolase inhibitors, VDM11 does not directly inhibit fatty acid amide hydrolase enzymatic activity but indirectly modulates substrate availability. Biochemical assays confirm VDM11 (≤10 μM) reduces intracellular anandamide access to fatty acid amide hydrolase without altering the enzyme's intrinsic hydrolytic capacity [4]. This substrate-limiting mechanism distinguishes VDM11 from dual-action compounds (e.g., N-(4-hydroxyphenyl)-arachidonamide) that inhibit both transport and hydrolysis. Lipidomic analyses reveal VDM11 administration (10 mg/kg) elevates brain anandamide concentrations by 3.5-fold while causing minimal changes in palmitoylethanolamide and oleoylethanolamide levels, confirming selectivity for endocannabinoid transport over other fatty acid amide hydrolase substrates [4]. Molecular dynamics simulations show VDM11's hydroxylphenyl group forms hydrogen bonds with membrane phospholipids, positioning its arachidonoyl tail to sterically hinder anandamide translocation without interacting with fatty acid amide hydrolase's catalytic serine-serine-lysine triad [8]. This selective action preserves fatty acid amide hydrolase-mediated regulation of non-cannabinoid lipid mediators, providing pharmacological precision.
By inhibiting presynaptic anandamide reuptake, VDM11 enhances endocannabinoid-mediated retrograde synaptic plasticity. Microdialysis measurements demonstrate VDM11 administration (10 mg/kg intraperitoneal) elevates extracellular anandamide in the prefrontal cortex by 180 ± 22% within 40 minutes, facilitating sustained cannabinoid receptor 1 activation [1]. This increase potentiates depolarization-induced suppression of inhibition in hippocampal slices, prolonging GABAergic inhibition by 70% compared to vehicle controls [2]. In the nucleus accumbens, VDM11 (560 μg/kg intravenous) reduces neural encoding of reward-predictive cues and increases response latency for brain stimulation reward, indicating modulated dopamine-independent reward processing [3]. These effects involve differential modulation of endocannabinoid species: VDM11 preferentially elevates anandamide over 2-arachidonoylglycerol, potentially creating an imbalance that favors anandamide-mediated signaling through transient receptor potential vanilloid 1 or peroxisome proliferator-activated receptor gamma pathways in specific synapses [3] [9]. During inflammatory states, VDM11-enhanced anandamide signaling suppresses glutamatergic excitotoxicity through cannabinoid receptor 1-dependent inhibition of excessive neurotransmitter release, as evidenced by reduced hippocampal neuronal hyperexcitability in lipopolysaccharide-treated rats [1].
Table 2: Neurophysiological Effects of VDM11 on Retrograde Signaling
Neural Process | Experimental System | VDM11 Effect | Proposed Mechanism |
---|---|---|---|
Depolarization-induced suppression of inhibition | Hippocampal slices | ↑ Duration (70% prolongation) | Prolonged cannabinoid receptor 1 activation [2] |
Reward cue encoding | Nucleus accumbens neurons | ↓ Neural firing to conditioned stimuli | Reduced dopamine-independent motivation [3] |
Glutamatergic transmission | Prefrontal cortex in inflammation | ↓ Excessive excitatory postsynaptic currents | Cannabinoid receptor 1-dependent presynaptic inhibition [1] |
Neuroinflammatory signaling | Hippocampal microglia | ↓ Cluster of differentiation 11b expression | Peroxisome proliferator-activated receptor gamma-mediated anti-inflammation [1] |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: